molecular formula C20H15BO2 B11834973 (4-(Anthracen-9-yl)phenyl)boronic acid

(4-(Anthracen-9-yl)phenyl)boronic acid

Cat. No.: B11834973
M. Wt: 298.1 g/mol
InChI Key: YTSZTESCKUGCIY-UHFFFAOYSA-N
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Description

(4-(Anthracen-9-yl)phenyl)boronic acid is an organic compound with the molecular formula C20H15BO2. It is a boronic acid derivative where the boronic acid group is attached to a phenyl ring, which is further substituted with an anthracene moiety at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Anthracen-9-yl)phenyl)boronic acid can be synthesized through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

The scalability of this reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Anthracen-9-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

Scientific Research Applications

(4-(Anthracen-9-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Anthracen-9-yl)phenyl)boronic acid in its applications is primarily based on its ability to participate in various chemical reactions. In OLEDs, for example, the compound’s photophysical properties are exploited to produce light. The anthracene moiety plays a crucial role in the emission of light, while the boronic acid group facilitates the formation of stable compounds through coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Anthracen-9-yl)phenyl)boronic acid is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications such as OLEDs, where efficient light emission is crucial .

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(4-anthracen-9-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,22-23H

InChI Key

YTSZTESCKUGCIY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O

Origin of Product

United States

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